N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Description

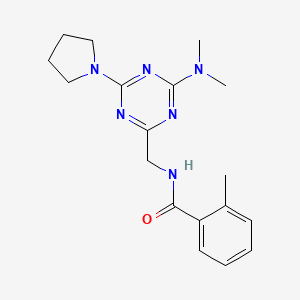

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a triazine-based benzamide derivative characterized by a 1,3,5-triazine core substituted with dimethylamino and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. A methylbenzamide moiety is linked via a methylene bridge to the triazine ring.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13-8-4-5-9-14(13)16(25)19-12-15-20-17(23(2)3)22-18(21-15)24-10-6-7-11-24/h4-5,8-9H,6-7,10-12H2,1-3H3,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQVOACYRQLUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

- Dimethylamino Group : Enhances solubility and may influence receptor binding.

- Pyrrolidinyl Group : Potentially increases interaction with biological targets.

- Triazine Core : Known for its role in modulating various biological pathways.

Chemical Formula

The molecular formula of this compound is .

The compound is hypothesized to interact with specific protein targets, including kinases and G-protein coupled receptors (GPCRs). The interaction mechanisms involve:

- Inhibition of Kinase Activity : Similar compounds have shown to inhibit tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression .

- Modulation of GPCRs : The structural components suggest potential interactions with GPCRs, influencing downstream signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance:

- In Vitro Studies : Compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's derivatives have also shown promising antimicrobial properties:

- Bacterial Inhibition : Studies indicate that related compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains .

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.8 µg/mL | |

| Escherichia coli | 1.5 µg/mL |

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of this compound on MCF7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 5 µM, suggesting significant anticancer activity. -

Antimicrobial Efficacy :

In a comparative study of several benzamide derivatives against MRSA, one derivative exhibited an MIC of 0.8 µg/mL, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of triazine compounds, similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, exhibit cytotoxic effects against various cancer cell lines. For instance, a study designed molecular hybrids combining triazine derivatives with sulfonamide fragments demonstrated enhanced cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action is believed to involve the inhibition of key cellular pathways that promote tumor growth.

Antimicrobial Properties

Triazine derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to effective inhibition of bacterial growth. Research has highlighted the ability of 1,2,4-triazole rings to exhibit antimicrobial activity, suggesting that compounds like this compound could be explored further for developing new antibiotics .

Neuropharmacological Effects

The presence of dimethylamino and pyrrolidine groups in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including antidepressant and anxiolytic activities. The modulation of neurotransmitter systems by these compounds could lead to new treatments for mood disorders .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Quantitative structure–activity relationship (QSAR) models have been utilized to predict the biological activity of triazine derivatives. By modifying substituents on the triazine ring or the benzamide moiety, researchers can enhance the efficacy and selectivity of these compounds against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Triazine-sulfonamide hybrids | Cytotoxicity against HCT-116 and MCF-7 |

| Antimicrobial | 1,2,4-Triazole derivatives | Inhibition of bacterial growth |

| Neuropharmacological | Dimethylamino-containing compounds | Potential antidepressant effects |

Synthesis and Evaluation of Anticancer Agents

A notable study synthesized various triazine derivatives by incorporating N-substituted groups to evaluate their anticancer properties. The synthesized compounds were tested against multiple cancer cell lines, revealing that modifications significantly impacted their cytotoxicity profiles . These findings underscore the importance of structural optimization in enhancing therapeutic efficacy.

Exploration of Antimicrobial Activity

In another research effort, a series of triazine-based compounds were screened for antimicrobial activity against clinically relevant pathogens. Results indicated that certain modifications led to improved potency against resistant strains, highlighting the compound's potential as a lead structure for antibiotic development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Impact: The target compound’s pyrrolidin-1-yl and dimethylamino groups may enhance solubility compared to trifluoroethoxy (pesticides) or sulfonamide derivatives . Pyrrolidine’s cyclic amine structure could improve membrane permeability, a trait advantageous in drug design.

Pyrrolidine-Containing Analogues

Pyrrolidine is a recurring motif in triazine derivatives, influencing stability and reactivity:

- Synthesis Stability: notes that certain pyrrolidine-linked triazines (e.g., oxazepine derivatives) remain unreacted under acidic/basic conditions, indicating high chemical stability . This contrasts with sulfonamide derivatives, which may undergo hydrolysis under similar conditions.

Physicochemical Properties

Table 2: Molecular Data Comparison

*The target compound’s trifluoromethoxy variant is used here due to data availability; the methyl-substituted variant would have a slightly lower mass (~390–400 g/mol).

Key Observations :

- The target compound’s higher molecular mass compared to pesticides (e.g., triflusulfuron) may reflect optimized steric bulk for target binding in therapeutic contexts.

Research Implications and Gaps

- Comparative studies with sulfonamide antimicrobials () could clarify its therapeutic niche.

- Synthetic Challenges : and highlight triazine functionalization via nucleophilic substitution, but the target’s benzamide linkage may require specialized coupling reagents (e.g., EDC/HOBt) .

- Stability Data : Further studies are needed to assess stability under physiological conditions, building on ’s findings for pyrrolidine-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, and what challenges arise during its synthesis?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation of triazine precursors with benzamide derivatives. Evidence from analogous triazine-based syntheses highlights challenges in controlling regioselectivity and avoiding side reactions under acidic or basic conditions. For instance, experiments with 2M HCl or 10% NaOH resulted in unreacted starting material, suggesting inert conditions (e.g., anhydrous solvents, nitrogen atmosphere) are critical for stability . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to isolate the target compound.

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the dimethylamino and pyrrolidinyl substituents on the triazine ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For example, retention time shifts in HPLC under varying mobile phases (e.g., acetonitrile/water with 0.1% TFA) can indicate impurities .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and photolytic stress (ICH Q1B guidelines). Evidence from similar triazine derivatives shows susceptibility to hydrolysis in aqueous environments, necessitating lyophilization for long-term storage . Differential Scanning Calorimetry (DSC) can identify phase transitions, while X-ray Powder Diffraction (XRPD) monitors crystallinity changes.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict reaction energetics and transition states. For example, the ICReDD framework uses reaction path searches to identify low-energy pathways for triazine functionalization, reducing trial-and-error experimentation. Molecular dynamics simulations further model solvent effects on reaction kinetics . These methods can prioritize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) for yield improvement.

Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction parameters?

- Methodological Answer : A Central Composite Design (CCD) or Box-Behnken matrix can systematically vary factors like temperature (50–100°C), reaction time (12–24 hours), and molar ratios (1:1 to 1:2). Response Surface Methodology (RSM) analyzes interactions between variables, with ANOVA tables identifying significant factors (e.g., temperature contributes 60% to yield variance). This approach minimizes experiments while maximizing data robustness .

Q. How can discrepancies in reactivity under acidic/basic conditions be resolved?

- Methodological Answer : Contradictory results (e.g., no reaction in 2M HCl/10% NaOH ) may arise from protonation/deprotonation equilibria altering nucleophilicity. pH-dependent UV-Vis spectroscopy and titration experiments (e.g., determining pKa via potentiometry) clarify electronic effects. Alternatively, in situ Fourier-Transform Infrared (FTIR) spectroscopy monitors functional group reactivity during exposure to acidic/basic media.

Q. What reactor design principles enhance scalability for large-scale synthesis?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic triazine reactions. Computational Fluid Dynamics (CFD) models optimize parameters like residence time and mixing efficiency. For example, a microreactor with staggered herringbone mixers achieves 90% yield at 80°C, compared to 70% in batch reactors .

Q. How does chemical software improve data integrity and modeling for this compound?

- Methodological Answer : Virtual screening tools (e.g., Schrödinger Suite) predict binding affinities for biological targets, while cheminformatics platforms (e.g., KNIME) manage spectral and chromatographic datasets. Blockchain-based lab notebooks (e.g., SciNote) ensure traceability, with encryption protocols (AES-256) safeguarding intellectual property .

Data Contradiction Analysis Example

Observation : No reaction occurs in 2M HCl/10% NaOH despite theoretical feasibility.

Hypothesis : Steric hindrance from the pyrrolidinyl group or protonation of dimethylamino substituents deactivates the triazine core.

Validation :

Conduct Hammett studies to correlate substituent electronic effects with reactivity.

Use X-ray crystallography to confirm steric barriers.

Compare reactivity with analogs lacking pyrrolidinyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.